3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No.:
VCID: VC10034618
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine -](/images/structure/VC10034618.png)
Description |
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound with a molecular formula of C20H24N6O2S and a molecular weight of 412.5 g/mol . This compound belongs to a class of pyridazine derivatives, which are known for their diverse biological activities, including potential therapeutic applications. The presence of both piperazine and pyrazole moieties suggests that it may interact with various biological targets, such as neurotransmitter receptors, influencing signaling pathways. Synthesis and Preparation MethodsThe synthesis of similar pyridazine derivatives typically involves multi-step organic reactions. A common approach includes:
While specific synthesis details for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine are not available, these general methods provide a framework for its preparation. Mechanism of Action and Biological Activity |
---|---|
Product Name | 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine |
Molecular Formula | C20H24N6O2S |
Molecular Weight | 412.5 g/mol |
IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Standard InChI | InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3 |
Standard InChIKey | CMTBBYCIECEQKL-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
PubChem Compound | 16839186 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume